Welcome to the BenchChem Online Store!
molecular formula C9H6FN B8675810 3-(3-Fluorophenyl)-2-propenenitrile

3-(3-Fluorophenyl)-2-propenenitrile

Cat. No. B8675810
M. Wt: 147.15 g/mol
InChI Key: LZCORSHIMPJAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09233965B2

Procedure details

To a suspension of 19.8 g (494 mmol) of sodium hydride at 60% in oil in 350 ml of anhydrous tetrahydrofuran is added dropwise a mixture of 48.5 g (330 mmol) of the mixture of (Z) and (E) 3-(3-fluorophenyl)-2-propenenitrile in a ratio of (7/3) and 64.4 g (330 mmol) of tosylmethyl isocyanide (CAS 36635-61-7) dissolved in 250 ml of tetrahydrofuran, while maintaining the temperature of the reaction medium at about 25° C. The mixture is then stirred for 1 hour at room temperature and is then poured into ice-water. The reaction product is then extracted with ethyl acetate, the organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown solid, which is dissolved in 350 ml of hot chloroform and purified by chromatography on a column of 600 g of silica gel, eluting with dichloromethane and then with a mixture of 1% methanol in dichloromethane, to give 41.5 g of 4-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile in the form of a beige-coloured solid after triturating in dichloromethane, filtering off and drying.
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
48.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 7/3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
64.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]#[N:13])[CH:7]=[CH:8][CH:9]=1.S([CH2:24][N+:25]#[C-])(C1C=CC(C)=CC=1)(=O)=O.O1CCC[CH2:28]1>C(Cl)(Cl)Cl>[F:3][C:4]1[CH:5]=[C:6]([C:10]2[C:11]([C:24]#[N:25])=[CH:12][NH:13][CH:28]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
19.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
mixture
Quantity
48.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C=CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C=CC#N
Name
( 7/3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
64.4 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
EXTRACTION
Type
EXTRACTION
Details
The reaction product is then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown solid, which
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column of 600 g of silica gel
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
with a mixture of 1% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C(=CNC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.